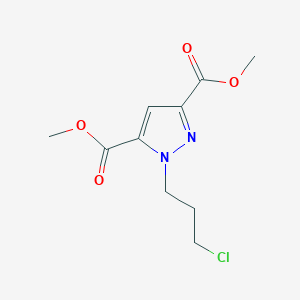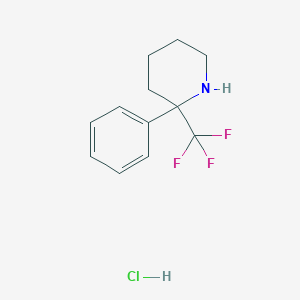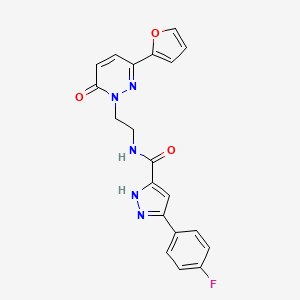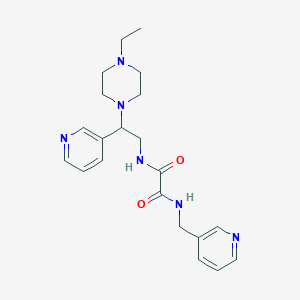
dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate (DCPD) is a dicarboxylate salt that is used in various chemical synthesis processes. DCPD is a colorless, odorless, and stable compound that has a wide range of applications in chemical synthesis and research. DCPD is a versatile compound that has been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. Additionally, DCPD has been used in a variety of scientific research applications, including biochemical and physiological studies.
科学的研究の応用
Polarographic Behavior and Electrochemical Properties
The polarographic behavior of arylazo pyrazoles, including derivatives similar to dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate, has been investigated to understand their electrochemical properties. These studies provide insights into their reduction mechanisms in different pH conditions, which are crucial for designing electrochemical sensors and understanding their behavior in various chemical environments (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Synthesis and Characterization
Research into the synthesis of novel compounds from pyrazole derivatives has led to a better understanding of chemical reactions and potential applications in creating new materials. For example, the crystal structure analysis of certain pyrazole derivatives has elucidated mechanisms of synthesis and the structural basis for their reactivity and interactions with other molecules (Jager & Otterbein, 1980).
Antibacterial Activities
The synthesis and characterization of Schiff bases derived from pyrazole compounds have demonstrated moderate to good antibacterial activity, highlighting their potential as templates for developing new antimicrobial agents. Such research is crucial for discovering novel antibiotics and understanding the structure-activity relationship of these compounds (Asiri & Khan, 2010).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition properties, particularly on steel surfaces in acidic solutions. These studies have implications for industrial applications, where preventing corrosion of metals is critical for infrastructure longevity and safety (Tebbji et al., 2005).
Fluorescent Properties
Research into the fluorescent properties of pyrazole derivatives has opened avenues for their use in sensor technology and molecular probes. By understanding how these compounds interact with light, scientists can develop new tools for biological imaging and environmental monitoring (Hasan et al., 2011).
特性
IUPAC Name |
dimethyl 1-(3-chloropropyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4/c1-16-9(14)7-6-8(10(15)17-2)13(12-7)5-3-4-11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDQMBDLOWPXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CCCCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2565342.png)
![methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2565343.png)
![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)
![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)
![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)
![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)




![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)
![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)
